molecular formula C21H15NO2 B12879242 2,3,4-Triphenyl-1,2-oxazol-5(2H)-one CAS No. 57892-29-2

2,3,4-Triphenyl-1,2-oxazol-5(2H)-one

Cat. No.: B12879242
CAS No.: 57892-29-2
M. Wt: 313.3 g/mol
InChI Key: IIJGLAYMCIOCOV-UHFFFAOYSA-N
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Description

2,3,4-Triphenylisoxazol-5(2H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring compounds containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of three phenyl groups attached to the isoxazole ring makes 2,3,4-Triphenylisoxazol-5(2H)-one a highly substituted derivative, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Triphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 2,3,4-Triphenylisoxazol-5(2H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl rings or the isoxazole ring.

Scientific Research Applications

2,3,4-Triphenylisoxazol-5(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between heterocyclic compounds and biological targets.

    Medicine: Research into the potential therapeutic applications of 2,3,4-Triphenylisoxazol-5(2H)-one includes its use as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,3,4-Triphenylisoxazol-5(2H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-Triphenylisoxazole: Lacks the keto group at the 5-position, which can influence its reactivity and biological activity.

    2,3,4-Triphenyl-1,2-oxazole: Contains an oxazole ring instead of an isoxazole ring, leading to different chemical properties.

    2,3,4-Triphenyl-1,2,3-triazole: Features a triazole ring, which can result in distinct reactivity and applications.

Uniqueness

2,3,4-Triphenylisoxazol-5(2H)-one is unique due to the presence of the isoxazole ring with three phenyl substituents and a keto group at the 5-position. This combination of structural features imparts specific chemical properties and reactivity, making it a valuable compound in various scientific research and industrial applications.

Properties

CAS No.

57892-29-2

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2,3,4-triphenyl-1,2-oxazol-5-one

InChI

InChI=1S/C21H15NO2/c23-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(24-21)18-14-8-3-9-15-18/h1-15H

InChI Key

IIJGLAYMCIOCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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